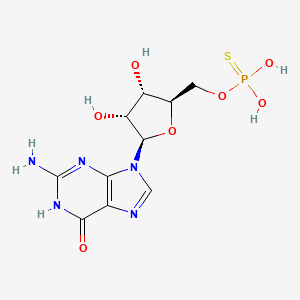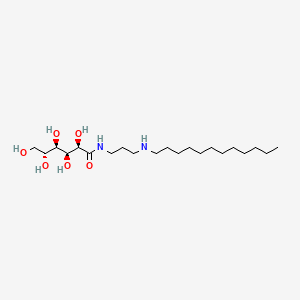
N-(3-(Dodecylamino)propyl)-D-gluconamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dodecylamino)propyl)-D-gluconamide is a compound that belongs to the class of amides It is characterized by the presence of a dodecylamino group attached to a propyl chain, which is further connected to a D-gluconamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dodecylamino)propyl)-D-gluconamide typically involves the reaction of D-gluconic acid with 3-(dodecylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Dodecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced amides.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dodecylamino)propyl)-D-gluconamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions.
Industry: It may be used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-(Dodecylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The dodecylamino group can interact with hydrophobic regions of proteins or membranes, while the D-gluconamide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(Dimethylamino)propyl)-D-gluconamide
- N-(3-(Diethylamino)propyl)-D-gluconamide
- N-(3-(Dipropylamino)propyl)-D-gluconamide
Uniqueness
N-(3-(Dodecylamino)propyl)-D-gluconamide is unique due to the presence of the long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants or membrane-active agents.
Eigenschaften
CAS-Nummer |
86702-60-5 |
|---|---|
Molekularformel |
C21H44N2O6 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-N-[3-(dodecylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C21H44N2O6/c1-2-3-4-5-6-7-8-9-10-11-13-22-14-12-15-23-21(29)20(28)19(27)18(26)17(25)16-24/h17-20,22,24-28H,2-16H2,1H3,(H,23,29)/t17-,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
SXMIVKFBYRPWAI-YSTOQKLRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
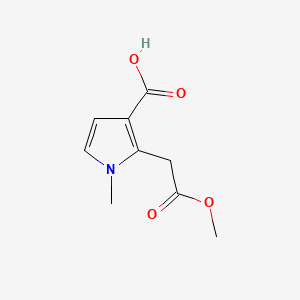

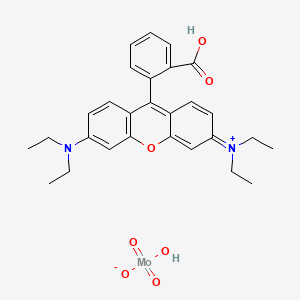
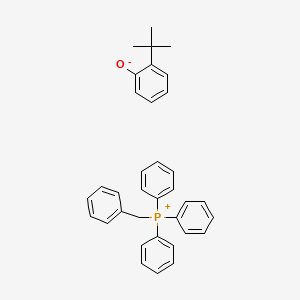



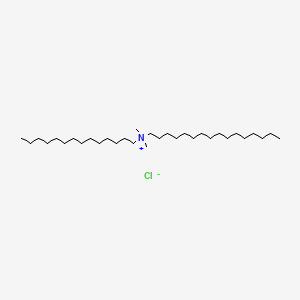

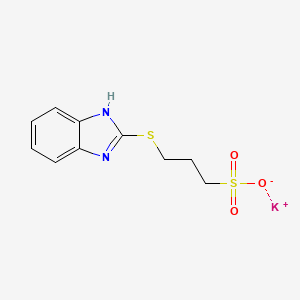

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
